N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This unique structure contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylpyrido[3,4-d]pyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and amination, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the piperazine ring and the trimethyl groups contribute to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N8 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N8/c1-13-11-17(25(3)4)24-19(21-13)27-9-7-26(8-10-27)18-15-5-6-20-12-16(15)22-14(2)23-18/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
PZUHIAUBMDQEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)N(C)C |
Origin of Product |
United States |
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